2-Methoxybenzenethiol 2-Methoxybenzenethiol 2-Methoxythiophenol is a sulfur-containing compound that can be used as a flavoring agent.
2-Methoxybenzenethiol, also known as 2-methoxy thiophenol or 2-mercaptoanisole, belongs to the class of organic compounds known as thiophenols. Thiophenols are compounds containing a thiophenol ring, which a phenol derivative obtained by replacing the oxygen atom from the hydroxyl group (attached to the benzene) by a sulfur atom. 2-Methoxybenzenethiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methoxybenzenethiol is primarily located in the cytoplasm. 2-Methoxybenzenethiol has a sweet, meaty, and phenolic taste.
Brand Name: Vulcanchem
CAS No.: 7217-59-6
VCID: VC20831512
InChI: InChI=1S/C7H8OS/c1-8-6-4-2-3-5-7(6)9/h2-5,9H,1H3
SMILES: COC1=CC=CC=C1S
Molecular Formula: C7H8OS
Molecular Weight: 140.2 g/mol

2-Methoxybenzenethiol

CAS No.: 7217-59-6

Cat. No.: VC20831512

Molecular Formula: C7H8OS

Molecular Weight: 140.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxybenzenethiol - 7217-59-6

Specification

CAS No. 7217-59-6
Molecular Formula C7H8OS
Molecular Weight 140.2 g/mol
IUPAC Name 2-methoxybenzenethiol
Standard InChI InChI=1S/C7H8OS/c1-8-6-4-2-3-5-7(6)9/h2-5,9H,1H3
Standard InChI Key DSCJETUEDFKYGN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1S
Canonical SMILES COC1=CC=CC=C1S

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2-Methoxybenzenethiol belongs to the class of organic compounds known as thiophenols, which are phenol derivatives where the oxygen in the hydroxyl group is replaced by a sulfur atom . The compound is identified by several key parameters outlined in Table 1.

Table 1: Chemical Identifiers of 2-Methoxybenzenethiol

ParameterInformation
CAS Registry Number7217-59-6
Molecular FormulaC₇H₈OS
Molecular Weight140.2 g/mol
IUPAC Name2-Methoxybenzenethiol
InChI KeyDSCJETUEDFKYGN-UHFFFAOYSA-N
PubChem CID23642

The compound is known by numerous synonyms including thioguaiacol, 2-mercaptoanisole, ortho-thioguaiacol, O-methoxythiophenol, and 2-methoxythiophenol . This diversity in nomenclature reflects its presence across various scientific disciplines and applications.

Structural Characteristics

The molecular structure of 2-methoxybenzenethiol consists of a benzene ring with two functional groups: a methoxy group (-OCH₃) at position 2 and a thiol group (-SH) . The proximity of these two functional groups creates unique chemical reactivity patterns and contributes to the compound's distinctive properties. The structure can be represented in SMILES notation as COC1=CC=CC=C1S .

Chemical Classification

As a thiophenol, 2-methoxybenzenethiol is considered relatively neutral in terms of pH behavior. Within cellular environments, it primarily localizes in the cytoplasm rather than membrane structures or organelles . Its classification as a thiol compound indicates the presence of the sulfhydryl group, which is responsible for many of its chemical reactions and applications.

Physical and Chemical Properties

Physical State and Appearance

2-Methoxybenzenethiol appears as a colorless to clear yellow liquid at room temperature . This physical state makes it convenient for handling in industrial applications, particularly in flavor formulations where precise dosing is required.

Thermodynamic Properties

The compound exhibits notable thermal stability characteristics as outlined in Table 2.

Table 2: Thermodynamic Properties of 2-Methoxybenzenethiol

PropertyValueReference
Melting Point306.7-313.7 °C (decomposition)
Boiling Point99 °C at 8 mmHg
Flash Point204 °F (95.5 °C)
Density1.152 g/mL at 25 °C
Specific Gravity1.152

The relatively high decomposition temperature indicates good thermal stability, while the boiling point at reduced pressure suggests it can be distilled for purification purposes. Its flash point classification places it among compounds with moderate flammability concerns.

Solubility and Stability

2-Methoxybenzenethiol exhibits selective solubility, being insoluble in water but readily soluble in alcohols and other organic solvents . This solubility profile affects its applications in various formulations. The compound is known to be moisture sensitive and is recommended to be stored under inert gas (nitrogen or argon) at 2-8°C for maximum stability . It has a predicted pKa value of 6.62±0.43, suggesting moderate acidity of the thiol group .

Occurrence and Natural Presence

Presence in Food and Beverages

2-Methoxybenzenethiol has been identified as a naturally occurring compound in several food products. It has been reported in coffee, contributing to its complex aroma profile . Recent studies have also focused on identifying and quantifying this compound in red wines, where it imparts a "meaty" nuance to the flavor profile. The detection and quantification in these beverages typically employ advanced analytical techniques such as gas chromatography coupled with mass spectrometry.

Sensory Properties

The compound possesses distinctive sensory characteristics that make it valuable in flavor applications, as detailed in Table 3.

Table 3: Sensory Properties of 2-Methoxybenzenethiol

PropertyDescriptionReference
Odor TypeMeaty
Odor ProfileMeaty, smoked sausage, powdery, sweet, spicy, phenolic, sulfurous
Aroma ThresholdVery high strength (recommended at 0.10% solution or less)
Taste ProfileSweet, meaty, and phenolic
Taste ThresholdMeaty sausage taste at 1 ppm in water

These sensory properties explain the compound's importance in flavoring applications, particularly for meat flavorings and savory formulations.

Synthesis Methods

Industrial Production Pathways

The industrial synthesis of 2-methoxybenzenethiol can be accomplished through several routes. One common method involves starting with ortho-aminophenol-methylether and proceeding via a diazotization reaction . This process allows for scalable production with good yield and purity.

Alternative Synthetic Approaches

A second documented approach involves the reaction of sodium phenoxide with sulfur at high temperature (200°C) to yield 2:2'-dihydroxy-diphenyldisulfide. This intermediate product then undergoes reduction and methylation to produce the target compound . This multi-step process can be advantageous in certain production scenarios, particularly when starting materials are readily available.

The synthesis pathways demonstrate the compound's position within organic chemistry manufacturing processes, with multiple viable routes available depending on specific industrial requirements and starting material accessibility.

Applications and Uses

Flavor and Fragrance Industry

2-Methoxybenzenethiol serves as an important flavoring agent due to its distinctive sensory profile. It is classified under FEMA (Flavor and Extract Manufacturers Association) number 4159, indicating its recognized status in the flavor industry . The compound is particularly valued for:

  • Creating meaty and savory notes in food flavorings

  • Enhancing smoky characteristics in meat analogs and processed foods

  • Contributing to the complexity of certain flavor profiles at extremely low concentrations

Its strong meaty aroma makes it useful even at very low concentrations, with recommended usage levels often below 1 ppm in finished products.

Chemical Synthesis Applications

Beyond its role as a flavoring agent, 2-methoxybenzenethiol serves as a valuable building block in organic synthesis. It has been utilized in the synthesis of several complex compounds including:

  • Berberine-thiophenyl hybrids as multifunctional agents with inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and AB aggregation, as well as antioxidant activity

  • (4S)-N-[(2S)-2-methyl-3-(2-methoxyphenylthio)propanoyl]-4-phenyloxazolidin-2-one, which has potential applications in pharmaceutical development

  • 2-(4-fluorophenyl)-6-(2-methoxyphenylsulfanyl)imidazo[1,2-a]pyridine, a heterocyclic compound with potential bioactive properties

  • 2-(2-methoxyphenylsulfanyl)benzoic acid, which may serve as an intermediate in various synthetic pathways

These applications highlight the compound's versatility as a synthetic intermediate in creating more complex molecular structures with specific functional properties.

Analytical Methods and Detection

Chromatographic Techniques

Gas chromatography (GC) represents a primary analytical method for detecting and quantifying 2-methoxybenzenethiol. According to data from the National Institute of Standards and Technology (NIST), the compound has a Van Den Dool and Kratz retention index (RI) of 1237.2 when analyzed on a VF-5MS capillary column under specific temperature program conditions . This standardized value assists in reliable identification across different laboratory settings.

Spectroscopic Identification

Mass spectrometry, often coupled with gas chromatography (GC-MS), provides definitive identification of 2-methoxybenzenethiol in complex matrices. Recent studies focusing on the identification and quantification of this compound in red wines have utilized advanced analytical techniques to accurately measure its presence even at low concentrations. These methods typically involve sample preparation techniques suitable for volatile compounds, followed by instrumental analysis with appropriate detection parameters.

Recent Research and Developments

Current Studies and Findings

Recent research has focused primarily on the identification and quantification of 2-methoxybenzenethiol in red wines using advanced analytical techniques such as gas chromatography coupled with mass spectrometry. These studies aim to better understand the compound's contribution to wine aroma and flavor profiles, as well as potential variations across different wine types and production methods.

Research Limitations

Based on literature reviews, relatively few articles have been published specifically on 2-methoxybenzenethiol . This suggests potential opportunities for expanded research into its properties, applications, and presence in various natural matrices. The limited research may be attributed to analytical challenges in working with sulfur compounds, which often require specialized detection methods and careful sample handling.

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